Cas no 835-79-0 (o-(benzyloxy)anisole)
o-(benzyloxy)anisole Chemical and Physical Properties
Names and Identifiers
-
- o-(benzyloxy)anisole
- 1-methoxy-2-phenylmethoxybenzene
- 1-methoxy-2-(phenylmethoxy)benzene
- DTXSID10232411
- NSC 16710
- NSC 77970
- NSC-77970
- NSC16710
- EINECS 212-645-7
- SCHEMBL12015269
- 835-79-0
- NCIOpen2_004747
- Benzene, 1-methoxy-2-(phenylmethoxy)-
- Benzene, 1-(benzyloxy)-2-methoxy-
- SCHEMBL791853
- 1-(benzyloxy)-2-methoxybenzene
- NS00038264
- NSC-16710
- NSC77970
- NT7RH7KLX4
- AKOS017030135
- MFCD00447715
- MNELLQACUSWKSP-UHFFFAOYSA-N
-
- Inchi: 1S/C14H14O2/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
- InChI Key: MNELLQACUSWKSP-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1OC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 214.099
- Monoisotopic Mass: 214.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Density: 1.081
- Boiling Point: 315.1°Cat760mmHg
- Flash Point: 123.2°C
o-(benzyloxy)anisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB604697-250mg |
1-(Benzyloxy)-2-methoxybenzene; . |
835-79-0 | 250mg |
€318.90 | 2025-04-16 | ||
| abcr | AB604697-1g |
1-(Benzyloxy)-2-methoxybenzene; . |
835-79-0 | 1g |
€586.00 | 2025-04-16 | ||
| abcr | AB604697-5g |
1-(Benzyloxy)-2-methoxybenzene; . |
835-79-0 | 5g |
€1957.00 | 2025-04-16 |
o-(benzyloxy)anisole Suppliers
o-(benzyloxy)anisole Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on o-(benzyloxy)anisole
Introduction to o-(benzyloxy)anisole (CAS No. 835-79-0)
o-(benzyloxy)anisole, with the chemical name 2-(benzyloxy)phenol, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring a benzyl ether linkage to anisole (methyl phenyl ether), imparts unique reactivity and potential applications in synthetic chemistry and drug development. This introduction delves into the compound's properties, synthesis, and emerging applications, particularly in the context of contemporary research advancements.
The chemical formula of o-(benzyloxy)anisole is C₁₃H₁₂O₂, reflecting its aromatic nature and the presence of both benzyl and phenolic functional groups. The benzyl ether moiety (-O-CH₂-Ph) is a versatile structural unit, often employed in medicinal chemistry due to its ability to enhance solubility, metabolic stability, and binding affinity. The phenolic group (-OH) further contributes to potential hydrogen bonding interactions, making this compound a valuable intermediate in designing bioactive molecules.
The synthesis of o-(benzyloxy)anisole typically involves the reaction between anisole derivatives and benzyl halides or benzyl alcohol under basic conditions. For instance, nucleophilic substitution reactions facilitated by strong bases like sodium hydride or potassium carbonate can yield high yields of the desired product. Recent advances in catalytic methods have also improved the efficiency and selectivity of these transformations, reducing side reactions and improving scalability.
In pharmaceutical research, o-(benzyloxy)anisole has garnered attention as a precursor for more complex molecules. Its structural motif is found in several pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents. The benzyl ether group can be further modified through hydrolysis or reduction to introduce other functional groups, expanding its synthetic utility. For example, researchers have explored its role in developing protease inhibitors for treating viral infections, leveraging its ability to mimic natural substrates.
Recent studies have highlighted the potential of o-(benzyloxy)anisole in materials science as well. Its aromatic structure and ability to form stable intermolecular interactions make it a candidate for polymer additives or liquid crystals. In one notable study, researchers incorporated this compound into polymeric matrices to enhance thermal stability and mechanical properties. The benzyl ether linkage provides flexibility while maintaining rigidity, making it suitable for high-performance materials.
The compound's electronic properties also make it interesting for optoelectronic applications. Functionalized derivatives of o-(benzyloxy)anisole have been investigated as components in organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of both aromatic rings enhances electron delocalization, which is critical for efficient charge transport in these devices. Ongoing research aims to optimize its performance by tuning substituents on the anisole ring.
From a biochemical perspective, o-(benzyloxy)anisole has been studied for its interactions with enzymes and receptors. Its phenolic group can engage in hydrogen bonding with biological targets, while the benzyl ether moiety provides steric bulk that influences binding affinity. This balance has led to its use in designing selective modulators for therapeutic pathways. For instance, derivatives have shown promise as scaffolds for G-protein coupled receptor (GPCR) ligands, which are implicated in numerous physiological processes.
The environmental impact of using o-(benzyloxy)anisole as a building block is also a topic of interest. Biodegradability studies suggest that under certain conditions, the benzyl ether linkage can be hydrolyzed into more benign products. However, its persistence in aquatic environments remains an area requiring further investigation. Researchers are exploring greener synthetic routes that minimize waste and hazardous byproducts, aligning with sustainable chemistry principles.
In conclusion,o-(benzyloxy)anisole (CAS No. 835-79-0) is a multifaceted compound with broad applications across chemistry and biology. Its unique structural features enable diverse modifications, making it indispensable in drug discovery and material science. As research continues to uncover new possibilities for this molecule,o-(benzyloxy)anisole will undoubtedly remain at the forefront of innovation in synthetic and applied sciences.
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